Physicochemical properties of 2,5-Dimorpholino-1,4-benzoquinone
Physicochemical properties of 2,5-Dimorpholino-1,4-benzoquinone
Physicochemical Properties and Synthesis of 2,5-Dimorpholino-1,4-benzoquinone: A Comprehensive Technical Guide
Executive Summary
In the landscape of redox-active therapeutics and advanced materials, 2,5-diamino-1,4-benzoquinones occupy a privileged chemical space. Among these, 2,5-Dimorpholino-1,4-benzoquinone (CAS: 3421-18-9) stands out due to the unique balance of lipophilicity and hydrogen-bonding capacity imparted by its morpholine substituents[1]. As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic participant in electron transfer processes. This whitepaper deconstructs the physicochemical profile, the complex causality of its synthesis, and the self-validating protocols required to isolate and characterize it for downstream drug development and materials science applications.
Chemical Identity & Physicochemical Profile
The physicochemical properties of 2,5-dimorpholino-1,4-benzoquinone are dictated by the strongly electron-donating morpholine rings conjugated with the electron-accepting benzoquinone core. This push-pull electronic system significantly lowers the reduction potential compared to unsubstituted 1,4-benzoquinone and results in intense visible light absorption, characteristic of diaminoquinones[2].
Table 1: Quantitative Physicochemical Data
| Property | Value |
|---|---|
| IUPAC Name | 2,5-bis(morpholin-4-yl)cyclohexa-2,5-diene-1,4-dione |
| CAS Registry Number | 3421-18-9[1] |
| Molecular Formula | C₁₄H₁₈N₂O₄[3] |
| Molecular Weight | 278.31 g/mol |
| Monoisotopic Mass | 278.12665 Da[3] |
| Predicted Collision Cross Section (CCS) | 165.0 Ų ([M+H]⁺ adduct)[3] |
| Structural Class | 2,5-Diamino-1,4-benzoquinone derivative |
Mechanistic Pathways: The Causality of Synthesis
While 2,5-dimorpholino-1,4-benzoquinone can be synthesized via the direct oxidative amination of 1,4-benzoquinone[4], a far more mechanistically fascinating and highly selective route is its unprecedented formation from vanillin under aerobic conditions[5]. Understanding the causality of this cascade reaction is critical for optimizing yields and scaling up production.
When vanillin is reacted with morpholine in the presence of oxygen, the aldehyde carbon is entirely excised. The mechanism proceeds via a Single Electron Transfer (SET) pathway[6]:
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Dehydrative Condensation: Vanillin and morpholine condense to form an iminium ion.
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Deprotonation: This yields a highly reactive morpholinoquinomethide intermediate.
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Aerobic Oxidation: Molecular oxygen acts as the terminal electron acceptor, driving a SET to form an unstable dioxetane ring[6].
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Ring Fragmentation: The four-membered dioxetane ring fragments, releasing N-formylmorpholine and yielding 2-methoxy-1,4-benzoquinone[6].
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Ipso-Substitution: A final conjugate addition of morpholine, followed by oxidation, displaces the methoxy group to yield the target molecule[6].
Mechanistic cascade of vanillin to 2,5-dimorpholino-1,4-benzoquinone via aerobic oxidation.
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity, the following protocols are designed as self-validating systems, where the physical phenomena observed during the experiment inherently confirm the success of the underlying chemistry.
Protocol 1: Synthesis via Aerobic Oxidation of Vanillin
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Causality of Design: We utilize an open-air setup because stoichiometric molecular oxygen is required to form the dioxetane intermediate[6]. Methanol is selected as the solvent because it dissolves the starting materials but acts as an anti-solvent for the highly conjugated, planar diaminoquinone product, driving the reaction forward via Le Chatelier's principle.
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Step 1: Dissolution. Dissolve 10 mmol of vanillin in 20 mL of methanol in a wide-mouth flask to maximize the surface area exposed to air.
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Step 2: Amine Addition. Add 25 mmol of morpholine dropwise. Observation: The solution will rapidly darken, indicating the formation of the iminium and quinomethide intermediates.
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Step 3: Aeration & Stirring. Stir vigorously at room temperature open to the atmosphere for 24–48 hours.
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Step 4: Self-Validation & Isolation. The system validates itself when a deeply colored crystalline precipitate forms. If the solution remains clear, oxygen diffusion is insufficient. Filter the precipitate, wash with cold methanol, and dry under vacuum.
Protocol 2: Electrochemical Characterization (Cyclic Voltammetry)
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Causality of Design: Quinones undergo a reversible two-electron reduction. We use Acetonitrile (MeCN) with Tetrabutylammonium hexafluorophosphate (TBAPF₆) because this combination provides a wide electrochemical window and stabilizes the radical anion species formed during reduction.
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Step 1: Electrolyte Preparation. Prepare a 0.1 M solution of TBAPF₆ in anhydrous MeCN. Dissolve the synthesized quinone to a concentration of 1 mM.
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Step 2: Deoxygenation. Purge the solution with N₂ gas for 15 minutes. Why? Dissolved oxygen reduces at potentials that overlap with quinone reduction, which would obscure the target faradaic signal.
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Step 3: Scanning. Perform cyclic voltammetry using a Glassy Carbon (GC) working electrode, a Pt wire counter electrode, and an Ag/Ag⁺ reference electrode at scan rates from 50 to 500 mV/s.
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Step 4: Self-Validation. After the scan, spike the solution with a trace amount of Ferrocene (Fc). The appearance of the reversible Fc/Fc⁺ redox couple at its known potential validates the stability of the reference electrode and the integrity of the electrochemical cell.
Self-validating cyclic voltammetry workflow for quinone redox characterization.
Applications in Drug Development & Materials Science
The morpholine substituents on the 1,4-benzoquinone core do more than just alter its color; they fundamentally shift its pharmacological utility. In drug development, 2,5-dimorpholino-1,4-benzoquinone serves as a privileged scaffold for designing redox-active therapeutics. The morpholine rings enhance both aqueous solubility and lipid membrane permeability (due to the amphiphilic nature of the ether and amine groups). This allows the molecule to effectively cross cellular membranes and engage in intracellular redox cycling, generating reactive oxygen species (ROS) that can be targeted against specific bacterial strains or neoplastic cells[2]. Furthermore, in materials science, the reversible electron-accepting nature of this compound makes it a prime candidate for organic charge-storage materials in next-generation flow batteries.
References
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Title: PubChemLite - 2,5-dimorpholino-1,4-benzoquinone (C14H18N2O4) Source: PubChem / CCSbase (Université du Luxembourg) URL: [Link]
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Title: Unprecedented Formation of 2,5-Diaminoquinones from the Reaction of Vanillin with Secondary Amines in Aerobic Conditions Source: European Journal of Organic Chemistry URL: [Link]
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Title: Vanillin: Chemical Synthesis, Biosynthesis, Metabolism, Behaviour in Food Processing and Antibacterial Properties Source: ResearchGate URL: [Link]
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Title: Chemistry of APIs: Synthesis and Solid-State Properties Source: IRIS Institutional Research Information System URL: [Link]
Sources
- 1. CAS 3421-18-9 | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - 2,5-dimorpholino-1,4-benzoquinone (C14H18N2O4) [pubchemlite.lcsb.uni.lu]
- 4. Reactions and applications of 1,4-Benzoquinone_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. iris.uniupo.it [iris.uniupo.it]
